N'-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE
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Overview
Description
N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE is a complex organic compound that features a piperazine ring, a thiophene ring, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting benzyl chloride with piperazine in the presence of a base such as triethylamine.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Ethanediamide Moiety: The final step involves the formation of the ethanediamide moiety by reacting the intermediate with an appropriate diamine under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and antitumor agent.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring can interact with various enzymes. The compound may exert its effects through modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
- N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide
Uniqueness
N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE is unique due to its combination of a piperazine ring, a thiophene ring, and an ethanediamide moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O2S/c1-19(26-24(31)23(30)25-11-12-27(2)3)22(21-10-7-17-32-21)29-15-13-28(14-16-29)18-20-8-5-4-6-9-20/h4-10,17,19,22H,11-16,18H2,1-3H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYDLALXAADWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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